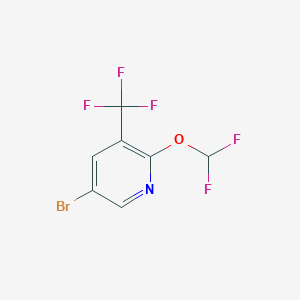

5-Bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine

説明

5-Bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by three distinct substituents: a bromine atom at position 5, a difluoromethoxy group (-OCF2H) at position 2, and a trifluoromethyl (-CF3) group at position 2.

The trifluoromethyl and difluoromethoxy groups enhance metabolic stability and lipophilicity, making the compound a promising intermediate for drug discovery. Its bromine atom at position 5 enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), as demonstrated in analogous pyridine derivatives.

特性

IUPAC Name |

5-bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF5NO/c8-3-1-4(7(11,12)13)5(14-2-3)15-6(9)10/h1-2,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWJMUAHLWLFRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)OC(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine typically involves the bromination of 2-(difluoromethoxy)-3-(trifluoromethyl)pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

5-Bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like potassium carbonate or sodium hydride.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and ligands are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

科学的研究の応用

5-Bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 5-Bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in their activity or function. The presence of bromine, difluoromethoxy, and trifluoromethyl groups can influence the compound’s binding affinity and selectivity for its targets.

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 5-Bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine and related pyridine derivatives:

Key Findings:

Substituent Effects on Reactivity and Stability :

- The difluoromethoxy group (-OCF2H) in the target compound provides intermediate electron-withdrawing effects compared to methoxy (-OCH3) and trifluoroethoxy (-OCH2CF3). This balance enhances metabolic stability while maintaining reactivity for further substitutions.

- The trifluoromethyl group (-CF3) at position 3 increases steric hindrance and stabilizes the pyridine ring against nucleophilic attack, a feature shared with compounds like 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine.

Synthetic Utility :

- The bromine atom at position 5 serves as a versatile site for cross-coupling reactions. For example, 5-Bromo-2-(4-(trifluoromethyl)phenyl)pyridine (CAS 1215074-30-8) is synthesized via Suzuki coupling with 4-(trifluoromethyl)phenylboronic acid, achieving yields >85%. Similar methodologies (e.g., Pd catalysis, DMF solvent) are applicable to the target compound.

Physicochemical Properties :

- Lipophilicity: The target compound’s LogP is estimated to be higher than methoxy analogs (e.g., 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine) due to fluorine content.

- Solubility: Derivatives with polar groups (e.g., -NH2 in 5-Bromo-3-(difluoromethoxy)pyridin-2-amine) exhibit improved aqueous solubility compared to fully halogenated pyridines.

Biological Relevance :

- Fluorinated pyridines are common in agrochemicals and pharmaceuticals. For instance, 5-Bromo-6-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)-2-pyridinamine is a herbicide intermediate, highlighting the role of halogenation in bioactivity.

生物活性

5-Bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of multiple fluorine atoms, which can enhance its pharmacological properties. The biological activity of this compound has been investigated in various studies, revealing its potential applications in medicinal chemistry and antiviral research.

The molecular formula of 5-Bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine is . Its structure includes a bromine atom and several fluorine substituents, which are known to influence the compound's reactivity and biological interactions.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to 5-Bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine. For instance, derivatives containing trifluoromethyl groups have shown significant activity against viruses such as H5N1 and SARS-CoV-2. In a comparative study, compounds with similar structures exhibited inhibition rates of up to 93% against H5N1 at specific concentrations .

The mechanism by which these compounds exert their antiviral effects typically involves:

- Inhibition of Viral Replication : The presence of fluorine atoms may enhance the binding affinity to viral proteins, thereby inhibiting replication.

- Virucidal Effects : Some studies suggest that these compounds can disrupt viral integrity at various stages of the viral life cycle .

Case Studies and Research Findings

Several research articles have documented the biological evaluation of pyridine derivatives, including 5-Bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine:

- Antiviral Activity : A study found that certain pyridine derivatives exhibited IC50 values indicating effective inhibition against H5N1 and SARS-CoV-2, suggesting that modifications in the chemical structure significantly influence antiviral potency .

- Cytotoxicity Assessment : The cytotoxic effects were evaluated using MTT assays, demonstrating that some derivatives maintained low toxicity while exhibiting high antiviral activity, thus indicating a favorable therapeutic index .

- Structure-Activity Relationship (SAR) : The introduction of various substituents (e.g., trifluoromethyl groups) was shown to enhance biological activity, with specific configurations yielding better results in terms of both efficacy and safety profiles .

Data Table: Biological Activity Overview

| Compound | Virus Target | IC50 (µM) | Inhibition Rate (%) |

|---|---|---|---|

| 5-Bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine | H5N1 | 3.669 | 93% at 0.5 µmol/μL |

| Similar Pyridine Derivative | SARS-CoV-2 | 70.48 | Moderate Activity |

| Other Fluorinated Compounds | H5N1 | Various | Up to 88% |

Q & A

Basic Research Question

- NMR : Analyze and NMR spectra to verify the positions of bromine, difluoromethoxy, and trifluoromethyl groups. The trifluoromethyl group typically shows a singlet in NMR at ~-60 ppm, while difluoromethoxy exhibits a characteristic doublet .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., CHBrFNO) and isotopic patterns for bromine.

- X-ray Crystallography : Resolve crystal structure to confirm substituent positions, as demonstrated for related pyridine derivatives in crystallographic studies .

How does the electronic influence of the difluoromethoxy group compare to methoxy or trifluoromethoxy groups in pyridine derivatives?

Advanced Research Question

The difluoromethoxy group (-OCFH) introduces moderate electron-withdrawing effects compared to methoxy (-OCH) but less than trifluoromethoxy (-OCF). Computational studies (e.g., density functional theory, DFT) can quantify this by analyzing partial charges and frontier molecular orbitals. This electronic profile impacts reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), where electron-deficient pyridines may require tailored catalysts .

What strategies mitigate competing side reactions during halogenation or functional group installation?

Advanced Research Question

- Regioselective Bromination : Use directing groups (e.g., amino or methoxy) to control bromine placement. For example, amino groups at the 2-position direct electrophilic bromination to the 5-position .

- Protection/Deprotection : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl groups) during difluoromethoxy installation to prevent undesired substitutions .

- Low-Temperature Reactions : Limit thermal degradation by conducting reactions at -78°C (e.g., using dry ice/acetone baths) .

How can molecular docking and enzyme inhibition assays evaluate this compound’s potential as a CYP1B1 inhibitor?

Advanced Research Question

- Docking Studies : Use software like AutoDock Vina to model interactions between the compound and CYP1B1’s active site. The trifluoromethyl group may enhance hydrophobic interactions, while the pyridine nitrogen coordinates with heme iron .

- In Vitro Assays : Measure IC values via ethoxyresorufin-O-deethylase (EROD) assays. Compare inhibition potency to known inhibitors (e.g., α-naphthoflavone, IC = 0.083 µM) .

What are the key hazards associated with handling this compound, and how can they be mitigated?

Basic Research Question

- Hazards : Brominated pyridines may cause skin/eye irritation (H315, H319) and require handling in fume hoods with PPE (gloves, goggles) .

- Waste Disposal : Halogenated waste should be collected in designated containers for incineration to prevent environmental release .

How does the trifluoromethyl group at the 3-position influence the compound’s metabolic stability in pharmacokinetic studies?

Advanced Research Question

The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation (e.g., cytochrome P450 enzymes). In vivo studies in rodents can track plasma concentrations over time using LC-MS/MS. Compare half-life (t) and clearance rates to non-fluorinated analogs to quantify stability improvements .

What computational methods predict the compound’s solubility and bioavailability?

Advanced Research Question

- LogP Calculations : Use software like ACD/Labs to estimate octanol-water partition coefficients. The trifluoromethyl and difluoromethoxy groups increase hydrophobicity (higher LogP), potentially reducing aqueous solubility.

- Solubility Prediction : Machine learning tools (e.g., SwissADME) integrate molecular descriptors to forecast solubility and guide formulation strategies (e.g., co-solvents or nanoemulsions) .

How can cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) functionalize this compound for drug discovery?

Advanced Research Question

- Suzuki Coupling : Replace the bromine atom with aryl/heteroaryl boronic acids using Pd catalysts (e.g., Pd(PPh)). The electron-withdrawing trifluoromethyl group accelerates oxidative addition of Pd(0) .

- Buchwald-Hartwig Amination : Install amines at the 5-position using BrettPhos Pd G3 catalyst. Ensure anhydrous conditions to prevent catalyst deactivation .

What analytical techniques resolve contradictions in reported synthetic yields for similar bromopyridines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。